Methods of Application: The application of D-Mannose in medicinal chemistry involves its use as a nutraceutical in drug discovery. The specific methods of application or experimental procedures would depend on the specific disease being targeted.
Results or Outcomes: Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques.
Methods of Application: The application of D-Mannose in disease management involves its use as a suppressor of autoimmune and inflammatory diseases. The specific methods of application or experimental procedures would depend on the specific disease being targeted.
Results or Outcomes: Studies revealed that Mannose is an effective suppressor of autoimmune and inflammatory diseases.
Methods of Application: The application involves the synthesis of non-natural ManNAc analogs.
Results or Outcomes: This application has been used in a study to investigate the synthesis and high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis.
Application: 3-Amino-3-deoxy-D-mannose Hydrochloride is primarily regarded for its pharmacological contributions.
Methods of Application: The application involves the use of 3-Amino-3-deoxy-D-mannose Hydrochloride in pharmacological research.
Results or Outcomes: Esteemed for its potent antimicrobial attributes, it stands as a prospective elixir, spearheading the relentless battle against pernicious microbial invasions.
Application: A new synthesis of 3-amino-3-deoxy-α-D-mannopyranosyl 3-amino-3-deoxy-α-D-mannopyranoside, a potential antituberculous agent.
Methods of Application: The application involves the synthesis of 3-amino-3-deoxy-α-D-mannopyranosyl 3-amino-3-deoxy-α-D-mannopyranoside.
Results or Outcomes: This compound can now be prepared conveniently on a multigram scale.
Application: 3-Amino-3-deoxy-D-mannose HCl is hailed as a paramount entity in the realm of biomedicine.
Methods of Application: The application involves the use of 3-Amino-3-deoxy-D-mannose HCl in biomedicine research.
Results or Outcomes: It assumes a pivotal role in alleviating an array of ailments.
3-Amino-3-deoxy-D-mannose Hydrochloride is a synthetic amino sugar that plays a significant role in biological systems and research. Its molecular formula is C₆H₁₄ClNO₅, with a molecular weight of 215.63 g/mol. This compound is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the sugar backbone, which distinguishes it from its parent compound, D-mannose. The hydrochloride form enhances its solubility in water, making it suitable for various applications in biochemical research and drug development .
The primary application of 3-AADM-HCl lies in its ability to modify the sugar portions (glycans) of glycoconjugates (molecules with carbohydrates attached) and proteins. By incorporating 3-AADM-HCl into glycans, researchers can investigate the role of specific sugar structures in various biological processes [, ]. The amino group on 3-AADM-HCl allows for further attachment of probes or targeting moieties, facilitating the study of glycan-protein interactions [].
These reactions are pivotal for modifying the compound's structure to study its biological functions or develop new therapeutic agents.
3-Amino-3-deoxy-D-mannose Hydrochloride exhibits several biological activities:
These biological activities make it a subject of interest in pharmacological research.
The synthesis of 3-Amino-3-deoxy-D-mannose Hydrochloride typically involves the following methods:
These methods allow for the production of this compound with varying degrees of purity and yield.
3-Amino-3-deoxy-D-mannose Hydrochloride has several applications:
These applications highlight its versatility in scientific research and potential therapeutic uses.
Interaction studies involving 3-Amino-3-deoxy-D-mannose Hydrochloride focus on its binding affinity with various biomolecules:
Understanding these interactions is crucial for elucidating its mechanism of action in biological systems.
Several compounds share structural similarities with 3-Amino-3-deoxy-D-mannose Hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
D-Mannose | Natural sugar; lacks amino group | Commonly used for urinary tract infections |
N-Acetyl-D-glucosamine | Acetamido group instead of amino | Important in chitin synthesis |
2-Amino-2-deoxy-D-glucose | Amino group at C2; hydroxyl at C4 | Precursor for important metabolic pathways |
2-Amino-D-mannose | Amino group at C2; similar sugar structure | Potentially different biological activities |
While these compounds share certain features with 3-Amino-3-deoxy-D-mannose Hydrochloride, its unique amino substitution at C3 provides distinct properties that influence its biological activity and applications.
The discovery of 3-amino-3-deoxy-D-mannose hydrochloride is rooted in mid-20th-century investigations into bacterial polysaccharides and glycoprotein hormones. Early work by German biochemist Erich Klenk on brain lipids laid the groundwork for understanding neuraminic acid derivatives, which are biosynthetically linked to D-mannosamine. By the 1970s, synthetic routes to 3-amino sugars gained momentum due to their relevance in antibiotic research, particularly for analogs of daunorubicin and adriamycin.
A pivotal advancement occurred in 2007, when Crich and Xu developed stereocontrolled methods for synthesizing 3-amino-3-deoxy-β-mannopyranosides using Schiff base-protected thioglycosides. This work resolved long-standing challenges in achieving β-selectivity during glycosylation, enabling precise structural modifications for biomedical applications.
3-Amino-3-deoxy-D-mannose hydrochloride belongs to the class of aminodeoxy sugars, specifically a 3-amino-3-deoxyhexose. Its systematic IUPAC name is (2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal hydrochloride, reflecting its stereochemistry and functional groups. Key properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₆H₁₄ClNO₅ | |
Molecular weight | 215.63 g/mol | |
CAS Registry Number | 69880-85-9 | |
Specific rotation (α)D²⁵ | -9.4° → +9.7° (water) |
The hydrochloride salt enhances stability, making it preferable for laboratory use over the free base. X-ray crystallography confirms its pyranose ring conformation, with the amine group adopting an axial position in the ^4C₁ chair configuration.
This compound is integral to three major areas:
Recent work highlights its role in glycosylphosphatidylinositol (GPI) anchor inhibition. Mannosamine analogs disrupt GPI biosynthesis in Trypanosoma brucei, offering insights into antiparasitic drug design.
3-Amino-3-deoxy-D-mannose hydrochloride shares functional and biosynthetic pathways with several clinically relevant amino sugars:
Unlike N-acetylglucosamine, which forms rigid β-1,4 linkages in chitin, the 3-amino group in D-mannosamine derivatives introduces conformational flexibility, favoring α-linkages in sialylated glycans. This structural plasticity underpins its utility in designing synthetic vaccines targeting mutable pathogens like influenza.